4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Preparation Methods
The synthesis of 4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core.
Reaction Conditions: The core is synthesized through a series of condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones under controlled conditions.
Chemical Reactions Analysis
4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Scientific Research Applications
4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its inhibitory effects on CDKs, making it a potential candidate for cancer research.
Medicine: Due to its potential as a CDK inhibitor, it is explored for its therapeutic applications in treating various cancers.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves the inhibition of CDKs. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: Other compounds in this class include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and thioglycoside derivatives.
Uniqueness: The presence of the chlorine atom and the specific arrangement of functional groups in 4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE contribute to its unique biological activities and potential as a CDK inhibitor
Properties
Molecular Formula |
C10H9ClN8O |
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Molecular Weight |
292.68 g/mol |
IUPAC Name |
4-chloro-N-(4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN8O/c1-18-7(6(11)3-15-18)10(20)17-19-4-13-9-5(8(19)12)2-14-16-9/h2-4,12H,1H3,(H,14,16)(H,17,20) |
InChI Key |
JXUZZTCTMJEMQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN2C=NC3=C(C2=N)C=NN3 |
Origin of Product |
United States |
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